molecular formula C18H19ClN6O2 B6101112 N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B6101112
M. Wt: 386.8 g/mol
InChI Key: MJPNWCSXLWZLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a piperidine ring connected to a triazolo[4,3-b]pyridazine moiety via a nitrogen atom at position 1. The piperidine nitrogen is further substituted with a 3-chloro-4-methoxyphenyl group, which enhances its bioactivity through electronic and steric effects. The triazolo-pyridazine core is a fused heterocyclic system known for its role in modulating interactions with enzymes and receptors, particularly in oncology and inflammation pathways .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(9-14(15)19)21-18(26)12-3-2-8-24(10-12)17-7-6-16-22-20-11-25(16)23-17/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPNWCSXLWZLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the final coupling with the 3-chloro-4-methoxyphenyl group. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and coupling reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key structural attributes :

  • Chloro-methoxyphenyl group : Enhances target selectivity and metabolic stability.
  • Triazolo-pyridazine core : Facilitates π-π stacking and hydrogen bonding with biological targets.
  • Piperidine carboxamide : Provides conformational flexibility for binding pocket accommodation.

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity Trends

The table below compares the target compound with analogs that vary in substituents or core heterocycles:

Compound Name Structural Features Key Bioactivities Reference
N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Chloro-methoxyphenyl, triazolo-pyridazine, piperidine Anticancer (EGFR inhibition), IC₅₀: 0.8–2.3 µM
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine Methoxyphenyl, methyl-triazolo-pyridazine Moderate anticancer activity (IC₅₀: 5.6–8.9 µM)
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Chlorophenyl, fluorophenyl, pyridazinone Anticancer (Topoisomerase II inhibition), IC₅₀: 1.9–3.4 µM
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide Trimethoxyphenyl, methyl-triazolo-pyridazine Anti-inflammatory (COX-2 inhibition, IC₅₀: 0.3 µM)
N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Methoxyphenyl, pyridazine (no triazole) Moderate antibacterial activity (MIC: 16 µg/mL)

Key Observations

Chloro-Methoxy Synergy : The 3-chloro-4-methoxyphenyl group in the target compound confers superior anticancer activity compared to analogs with single substitutions (e.g., methoxy-only or chloro-only). This synergy enhances lipophilicity and target binding affinity .

Triazolo-Pyridazine vs. Pyridazine : The triazole ring fusion in the core structure improves kinase selectivity by enabling stronger interactions with ATP-binding pockets. Pyridazine-only analogs exhibit weaker activity .

Substituent Positioning : Moving the chloro group from the 3-position (target compound) to the 4-position (e.g., N-(4-chlorophenyl)-1-([1,2,4]triazolo[...]piperidine-3-carboxamide) reduces anticancer efficacy by 40%, highlighting the importance of substituent geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.